molecular formula C11H10N2O3 B2964696 Methyl 2-(2-Cyanoacetamido)benzoate CAS No. 154325-57-2

Methyl 2-(2-Cyanoacetamido)benzoate

Cat. No.: B2964696
CAS No.: 154325-57-2
M. Wt: 218.212
InChI Key: YMVMWTHSYFQYGD-UHFFFAOYSA-N
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Description

Methyl 2-(2-Cyanoacetamido)benzoate is an organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds It is characterized by the presence of a cyanoacetamido group attached to a benzoate moiety

Safety and Hazards

  • Precautionary Statements : Follow standard safety precautions, including handling under inert gas, avoiding contact with air and moisture, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-Cyanoacetamido)benzoate can be synthesized through the reaction of ethyl cyanoacetate with methyl anthranilate under solvent-free conditions. This reaction typically involves stirring the reactants at room temperature or under mild heating conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-Cyanoacetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used as a catalyst in condensation reactions.

    Ethanol: Commonly used as a solvent in various reactions.

    Reflux Conditions: Often employed to facilitate cyclization and condensation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(2-Cyanoacetamido)benzoate involves its reactivity towards various nucleophiles and electrophiles. The cyanoacetamido group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVMWTHSYFQYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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